Product packaging for Bisindolylmaleimide XI Hydrochloride-d6(Cat. No.:)

Bisindolylmaleimide XI Hydrochloride-d6

Cat. No.: B12428146
M. Wt: 495.0 g/mol
InChI Key: HSPRASOZRZDELU-TXHXQZCNSA-N
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Description

Bisindolylmaleimide XI Hydrochloride-d6 is a useful research compound. Its molecular formula is C28H29ClN4O2 and its molecular weight is 495.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H29ClN4O2 B12428146 Bisindolylmaleimide XI Hydrochloride-d6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H29ClN4O2

Molecular Weight

495.0 g/mol

IUPAC Name

3-[8-[[bis(trideuteriomethyl)amino]methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride

InChI

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/i1D3,2D3;

InChI Key

HSPRASOZRZDELU-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC1CCN2C(=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CN(C6=CC=CC=C65)C)C1)C([2H])([2H])[2H].Cl

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl

Origin of Product

United States

Contextualization Within the Bisindolylmaleimide Class of Research Probes

The bisindolylmaleimides (BIMs) are a family of synthetic organic compounds derived from the natural alkaloid staurosporine. sigmaaldrich.comsigmaaldrich.com Staurosporine was identified as a potent inhibitor of Protein Kinase C (PKC), a crucial family of enzymes in signal transduction pathways, but it lacked selectivity, inhibiting a wide range of other kinases. sigmaaldrich.com This led to the synthesis of the bisindolylmaleimide series in an effort to create more specific PKC inhibitors. sigmaaldrich.comsigmaaldrich.com These compounds are characterized by two indole (B1671886) groups attached to a maleimide (B117702) core and have been developed as essential tools for dissecting cellular processes. sigmaaldrich.comsigmaaldrich.com

Bisindolylmaleimide XI (also known as Ro 32-0432) is a prominent member of this class, recognized for its high potency and selectivity as a PKC inhibitor. caymanchem.comnih.govnih.gov It is a cell-permeable compound that acts as a competitive inhibitor with respect to ATP at the kinase's active site. merckmillipore.comcaymanchem.com Research has demonstrated that Bisindolylmaleimide XI exhibits significant selectivity for certain PKC isozymes. For instance, it shows approximately 10-fold greater selectivity for PKCα over the calcium-independent PKCε. glpbio.com Due to its ability to inhibit PKC, Bisindolylmaleimide XI has been shown to prevent the activation and proliferation of T-cells, making it a valuable probe for studying immune responses and inflammatory processes. caymanchem.comnih.gov Its inhibitory effects extend to other kinases as well, including G protein-coupled receptor kinases (GRKs), but at much higher concentrations.

The table below summarizes the inhibitory concentrations (IC₅₀) of the non-deuterated Bisindolylmaleimide XI against various Protein Kinase C isoforms, highlighting its potency and selectivity profile.

PKC IsoformIC₅₀ (nM)
PKCα9
PKCβI28
PKCβII31
PKCγ37
PKCε108
Data reflects the activity of the non-deuterated parent compound, Bisindolylmaleimide XI. caymanchem.com

Significance of Stable Isotope Labeling Deuteration in Chemical Biology Research

General Synthetic Routes for Bisindolylmaleimide Core Structures in Research

The synthesis of the bisindolylmaleimide scaffold, a privileged structure in kinase inhibitor research, has been approached through several strategic routes. mdpi.com These methods often involve the coupling of two indole (B1671886) moieties to a maleimide (B117702) or a precursor thereof.

Key synthetic strategies for the bisindolylmaleimide core include:

Grignard Reagent-Based Methods: One of the earliest and fundamental approaches involves the reaction of an indolyl magnesium halide (a Grignard reagent) with a dihalomaleimide. mdpi.com This method activates the C-3 position of the indole for nucleophilic attack on the maleimide ring. mdpi.com Variations of this method have been used to produce a range of bisindolylmaleimide derivatives. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry has employed palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form the carbon-carbon bonds between the indole and maleimide rings. isotope.com For instance, an indolylmaleimide triflate can be coupled with an indole boronic acid derivative, offering a versatile route to unsymmetrical bisindolylmaleimides. unam.mx

Condensation Reactions: A highly efficient method involves the condensation of an indole-3-acetamide (B105759) with an indole-3-glyoxylyl ester in the presence of a strong base like potassium tert-butoxide. This approach, a type of Perkin-type condensation, directly forms the maleimide ring between the two indole precursors. mdpi.com

Cyclization Strategies for Macrocyclic Derivatives: For more complex structures like macrocyclic bisindolylmaleimides, intramolecular cyclization is a key step. These strategies often involve the late-stage formation of the macrocycle and/or the maleimide ring from a linear precursor. nih.gov

The table below summarizes some of the common synthetic approaches to the bisindolylmaleimide core.

Synthetic Approach Key Reagents and Conditions Advantages Reference(s)
Grignard ReactionIndolyl magnesium halide, dihalomaleimide, THFFoundational method, good for symmetrical BIMs mdpi.com
Suzuki CouplingIndolylmaleimide triflate, indole boronic acid, Pd catalystVersatile for unsymmetrical BIMs isotope.comunam.mx
Perkin-type CondensationIndole-3-acetamide, indole-3-glyoxylyl ester, KOBut, THFHigh efficiency, direct maleimide formation mdpi.com
Friedel-Crafts AcylationIndole, squaric acid derivative, AlCl3Access to cyclobutenedione analogs epj-conferences.org

Targeted Deuterium Incorporation for this compound Synthesis

The structure of Bisindolylmaleimide XI is 3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione. caymanchem.com The "-d6" designation in this compound signifies the presence of six deuterium atoms. Based on the structure, these are located on the two methyl groups of the N,N-dimethylaminomethyl moiety.

The introduction of deuterium at the N,N-dimethylaminomethyl group can be achieved through several synthetic strategies, often by using a deuterated building block in the final steps of the synthesis.

Use of Deuterated Reagents: A common and direct approach is to use deuterated formaldehyde (B43269) (paraformaldehyde-d2 or D2CO) and deuterated dimethylamine (B145610) (or its salt) in a Mannich-type reaction with the pre-formed tetrahydropyrido[1,2-a]indole precursor. This would introduce the CD2N(CD3)2 group. However, for a -d6 label specifically on the N-methyl groups, a more targeted approach is needed. A likely strategy involves the use of deuterated dimethylamine hydrochloride ((CD3)2NH·HCl) in the final synthetic step that introduces this functional group.

Reductive Amination with Deuterated Sources: An alternative is the reductive amination of a suitable aldehyde precursor on the tetrahydropyrido[1,2-a]indole ring. This would involve reaction with dimethylamine-d6 and a reducing agent.

N-Methylation with Deuterated Methylating Agents: If the synthesis proceeds through a primary or secondary amine intermediate, N-methylation using a deuterated methylating agent like iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate (B86663) is a highly effective method for introducing the deuterium labels at the desired positions. nih.gov

The following table outlines potential deuteration strategies for the N,N-dimethylaminomethyl group.

Deuteration Strategy Deuterated Reagent Reaction Type Reference(s) for General Method
N-MethylationIodomethane-d3 (CD3I)Alkylation nih.gov
Reductive AminationDimethylamine-d6Reductive Amination wikipedia.org
Mannich ReactionFormaldehyde-d2, Dimethylamine-d6Aminomethylation researchgate.net

For applications such as internal standards in mass spectrometry, achieving high isotopic purity is critical. clearsynth.comrsc.org The synthesis of research-grade this compound requires careful control over the synthetic process and rigorous analytical characterization.

Isotopic Purity: The goal is to maximize the incorporation of the desired number of deuterium atoms while minimizing the presence of partially deuterated or non-deuterated species. clearsynth.comumsl.edu The choice of deuterated reagent is crucial, and reagents with high isotopic enrichment (typically >98%) are preferred. umsl.edu The reaction conditions must be optimized to prevent any H/D exchange reactions with solvents or other reagents that could lower the isotopic purity. nih.gov

Analytical Characterization: Confirmation of the isotopic purity and structural integrity of the final compound is essential. umsl.edu This is typically achieved through a combination of:

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the mass of the molecule with high precision, which allows for the confirmation of the number of deuterium atoms incorporated and the calculation of isotopic enrichment. umsl.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are powerful tools. umsl.edu In ¹H NMR, the disappearance or reduction in the intensity of the signals corresponding to the protons that have been replaced by deuterium provides evidence of successful labeling. umsl.edu ²H NMR can directly detect the deuterium signals, confirming their presence and location in the molecule. The combination of ¹H and ²H NMR can provide an accurate determination of isotopic abundance.

The synthesis of research-grade deuterated compounds involves not only the chemical synthesis itself but also the subsequent purification, often by chromatographic techniques, and thorough analytical validation to ensure the material is suitable for its intended research application. clearsynth.comumsl.edu

Molecular Mechanism of Action and Kinase Inhibition Profile in Research Models

Primary Target Identification: Protein Kinase C (PKC) Isoforms

The primary molecular targets of Bisindolylmaleimide XI are members of the Protein Kinase C (PKC) family, a group of serine/threonine kinases crucial for regulating numerous cellular signaling pathways. medchemexpress.com These enzymes are involved in processes like cell proliferation, differentiation, and apoptosis.

Bisindolylmaleimide XI demonstrates marked selectivity for specific PKC isoforms. Research has shown that it is a potent inhibitor of the conventional (calcium-dependent) PKC isoforms α, βI, βII, and γ, and the novel (calcium-independent) PKCε. medchemexpress.com It displays a 10-fold greater selectivity for PKCα and a 4-fold greater selectivity for PKCβI when compared to PKCε. abcam.co.jp The inhibitory concentrations (IC50) highlight this differential binding, with the lowest values observed for the alpha and beta isoforms. medchemexpress.com

Table 1: Inhibition of PKC Isoforms by Bisindolylmaleimide XI IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Kinetic studies have established that bisindolylmaleimides exert their inhibitory effects by competing with adenosine (B11128) triphosphate (ATP) at the ATP-binding site within the catalytic domain of PKC isoforms. nih.govnih.govnih.gov This competitive inhibition prevents the transfer of phosphate (B84403) from ATP to the target substrate proteins, thereby blocking the kinase's function. nih.gov The structural similarity of the bisindolylmaleimide core to the purine (B94841) ring of ATP facilitates this interaction. This mechanism is a common feature among this class of inhibitors. nih.govnih.gov For instance, the related compound Bisindolylmaleimide I has been specifically identified as an ATP-competitive inhibitor of PKC. nih.govselleckchem.com

Secondary and Off-Target Kinase Interactions in Research

While highly selective for PKC, Bisindolylmaleimide XI and other related bisindolylmaleimides have been shown to interact with other kinases, particularly at higher concentrations. nih.govnih.gov These off-target interactions are important for interpreting experimental results.

The bisindolylmaleimide scaffold has been found to inhibit Cyclin-Dependent Kinases (CDKs). A closely related analog, Bisindolylmaleimide X, is a potent antagonist of CDK2 with an IC50 value of 200 nM. medchemexpress.comhellobio.com Proteomic studies using affinity chromatography with immobilized bisindolylmaleimide analogues confirmed CDK2 as a cellular target for this class of inhibitors. nih.gov

Several widely used bisindolylmaleimide-based PKC inhibitors are also potent inhibitors of Glycogen (B147801) Synthase Kinase-3 (GSK-3). nih.govunam.mxmedchemexpress.com Specifically, Bisindolylmaleimide I and Bisindolylmaleimide IX inhibit GSK-3β with high potency. nih.govunam.mx In in-vitro assays using cell lysates, Bisindolylmaleimide IX demonstrated an IC50 of 6.8 nM for GSK-3. nih.govunam.mx This potent, direct inhibition of GSK-3 suggests that some biological effects observed with these compounds may be mediated through the GSK-3 pathway in addition to PKC inhibition. nih.govresearchgate.net

Bisindolylmaleimide XI has been identified as an inhibitor of several G Protein-Coupled Receptor Kinases (GRKs). abcam.co.jp It shows inhibitory activity against GRK2, GRK5, and GRK6, although at micromolar concentrations, which is significantly higher than the nanomolar concentrations required for PKC inhibition. abcam.co.jp It is reported to be a more potent inhibitor of GRK-5 compared to GRK-2 or GRK-3. sapphirebioscience.com

Table 2: Off-Target Kinase Inhibition Profile Inhibition data for related bisindolylmaleimide compounds.

Other Identified Kinases (e.g., Chk1 for related compounds)

Beyond its well-documented role as a potent Protein Kinase C (PKC) inhibitor, Bisindolylmaleimide XI (also known as Ro 31-0432) and its structural analogs have been investigated for their effects on other protein kinases in various research models. caymanchem.com While direct inhibition of Checkpoint kinase 1 (Chk1) by Bisindolylmaleimide XI is not extensively documented in the provided research, related bisindolemaleimide compounds and structurally similar molecules have demonstrated activity against Chk1 and other critical cell cycle kinases. nih.gov

For instance, isogranulatimide (B8811538), a compound with structural resemblances to the bisindolemaleimide scaffold, has been identified as an inhibitor of Chk1 with an IC50 value of 0.1 µM. nih.gov Chk1 is a crucial mediator of the DNA damage checkpoint, and its inhibition can sensitize cancer cells to DNA-damaging agents. patsnap.commdpi.com The mechanism of Chk1 inhibition by isogranulatimide involves binding to the ATP-binding pocket of the kinase, forming hydrogen bonds with the backbone carbonyl oxygen of glutamate-85 and the amide nitrogen of cysteine-87. nih.gov

Furthermore, other compounds in the bisindolylmaleimide class have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs). Bisindolylmaleimide X, a close analog, is a potent antagonist of CDK2 with an IC50 of 200 nM. medchemexpress.comhellobio.comcaymanchem.com Proteomics approaches have confirmed CDK2 as a cellular target for bisindolylmaleimide inhibitors, and minor chemical variations among different analogs can dramatically affect their binding affinity and inhibitory potency against CDK2. nih.gov

Research has also identified that Bisindolylmaleimide XI itself can inhibit G protein-coupled receptor kinases (GRKs). It demonstrates inhibitory activity against GRK2, GRK5, and GRK6 with IC50 values of 29 µM, 3.6 µM, and 16 µM, respectively. abcam.com The related compound Bisindolylmaleimide I has been shown to be a potent inhibitor of glycogen synthase kinase-3 (GSK-3). medchemexpress.com This broader kinase inhibition profile highlights the potential for this class of compounds to modulate multiple signaling pathways.

Table 1: Inhibitory Profile of Bisindolylmaleimide XI and Related Compounds Against Various Kinases

CompoundKinase TargetIC50 Value
Bisindolylmaleimide XI PKCα9 nM caymanchem.comabcam.com
PKCβI28 nM caymanchem.comabcam.com
PKCε108 nM caymanchem.comabcam.com
GRK229 µM abcam.com
GRK53.6 µM abcam.com
GRK616 µM abcam.com
Bisindolylmaleimide X PKC (rat brain)15 nM caymanchem.com
PKCα8 nM hellobio.comcaymanchem.com
PKCβI8 nM hellobio.comcaymanchem.com
CDK2200 nM medchemexpress.comhellobio.comcaymanchem.com
Isogranulatimide Chk1100 nM nih.gov
GSK-3β500 nM nih.gov
Bisindolylmaleimide I PKCα20 nM medchemexpress.com
PKCβI17 nM medchemexpress.com
PKCβII16 nM medchemexpress.com
PKCγ20 nM medchemexpress.com

Molecular Docking and Ligand-Target Interaction Modeling in Research Contexts

Molecular docking and ligand-target interaction modeling have been instrumental in elucidating the structural basis for the inhibitory activity of bisindolylmaleimide compounds. These computational techniques predict the binding conformation and affinity of a ligand within the active site of its target protein, providing insights that guide the development of more potent and selective inhibitors. biorxiv.org

Studies involving kinases such as CDK2, GSK-3β, and Chk1 have revealed that bisindolylmaleimide derivatives typically function as ATP-competitive inhibitors. nih.govnih.govnih.gov They achieve this by occupying the ATP-binding pocket of the kinase, a conserved region characterized by a hinge segment that connects the N- and C-lobes of the enzyme. The ligand forms critical hydrogen bonds with backbone atoms in this hinge region, mimicking the interaction of the adenine (B156593) ring of ATP.

For example, in the crystal structure of Chk1 complexed with the related inhibitor isogranulatimide, the ligand is positioned in the ATP-binding site and forms key hydrogen bonds with the carbonyl oxygen of Glu85 and the amide nitrogen of Cys87. nih.gov This interaction pattern is a hallmark of many kinase inhibitors. A unique interaction with Glu17 was also observed, causing a conformational change in the glycine-rich loop of the kinase, which may contribute to its specific inhibitory mechanism. nih.gov

Similarly, molecular docking of bisindolylmaleimide analogs with CDK2 has shown that binding affinity correlates with measured IC50 values for in vitro inhibition. nih.gov The stability of these docked conformations is often further assessed using molecular dynamics (MD) simulations, which compute atomic movements over time to ensure the ligand remains stably bound within the active site. biorxiv.orgnih.gov These simulations provide a more dynamic view of the protein-ligand complex, confirming the stability of key interactions observed in static docking models. nih.gov Docking studies of other maleimide (B117702) derivatives with targets like AKT1 and CDK2 have also been used to predict binding energies and identify crucial amino acid residue interactions. ekb.eg

Applications in Cellular and Biochemical Signaling Research

Modulation of Cellular Proliferation, Differentiation, and Apoptosis Pathways in Research Models

The Protein Kinase C (PKC) family of enzymes plays a pivotal role in signal transduction pathways that regulate cell fate decisions, including proliferation, differentiation, and programmed cell death (apoptosis). nih.gov Bisindolylmaleimide XI Hydrochloride-d6, by inhibiting specific PKC isoforms, serves as a critical tool for dissecting these complex processes.

Research has shown that different PKC isoforms can have varied, and sometimes opposing, effects on cell cycle control and survival. For instance, PKC delta (PKCδ) is implicated in the regulation of the cell cycle and apoptosis, influencing proteins within apoptotic pathways such as Bcl-2. nih.gov The inhibition of such isoforms by bisindolylmaleimides allows researchers to probe their specific contributions to cell survival and proliferation in various cancer models. nih.gov Similarly, PKC eta (PKCη) is involved in keratinocyte differentiation, and its modulation can provide insights into skin integrity. nih.gov

In neuronal research models, the use of bisindolylmaleimides has been instrumental in understanding apoptosis. Studies using cerebellar granule cells, which undergo apoptosis when deprived of depolarizing concentrations of potassium chloride (KCl), have demonstrated that a specific bisindolylmaleimide can block this cell death process with an optimal concentration of 10 µM. bohrium.com This suggests that PKC activity is involved in activating proteins or transcription factors necessary for neuronal apoptosis. bohrium.com By blocking this pathway, the compound helps to elucidate the intracellular mechanisms that follow an apoptotic stimulus. bohrium.com

Investigations into Immune Cell Activation and Inflammatory Responses In Vitro

The activation of immune cells, particularly T-lymphocytes (T cells), is a tightly regulated process central to the adaptive immune response. nih.gov Aberrant T-cell activation can lead to chronic inflammatory and autoimmune diseases. Bisindolylmaleimide XI has been identified as a potent inhibitor of T-cell activation and proliferation, making its deuterated form a valuable reagent for in vitro immunological studies. nih.gov

Research demonstrates that Bisindolylmaleimide XI can prevent T-cell activation with IC₅₀ values (the concentration required to inhibit 50% of the activity) ranging from 30 to 150 nM. nih.govnih.gov This inhibitory action is crucial for investigating the signaling pathways associated with chronic inflammatory responses. nih.govnih.gov The activation of T cells relies on signals from the T-cell receptor (TCR) and co-stimulatory receptors like CD28. nih.gov PKC isoforms are key downstream effectors of these initial signals. By selectively inhibiting PKC, this compound allows researchers to uncouple these signaling events and study their individual contributions to T-cell proliferation, cytokine production, and the development of immune memory. nih.gov This targeted inhibition helps to delineate the specific role of PKC in the context of broader immune responses and provides a pharmacological tool for modeling immunomodulatory strategies in vitro.

Studies on Stem Cell Biology and Homing Mechanisms

The study of stem cells, with their unique properties of self-renewal and differentiation, is a rapidly advancing field. selleckchem.com PKC signaling has been identified as a crucial regulator of both embryonic stem cell (ESC) pluripotency and the differentiation of adult or mesenchymal stem cells (MSCs). nih.govresearchgate.net PKC inhibitors (PKCi), including bisindolylmaleimides like GF 109203X (Bisindolylmaleimide I), are instrumental in this research. nih.govnih.gov

Inhibition of PKC has been shown to be essential for the derivation and maintenance of human, rat, and mouse ESCs. nih.gov Studies on mouse ESCs (mESCs) reveal that PKCi treatment helps maintain self-renewal by regulating gene expression through histone modifications, specifically affecting H3K27me3 and H3K9me3 marks on the genome. nih.gov For instance, inhibiting PKCδ with specific inhibitors was found to sustain the self-renewal of mESCs under hypoxic conditions. researchgate.net Furthermore, PKC inhibition can promote the self-renewal of ESCs by increasing the levels of the transcriptional activator Prdm14, which in turn represses differentiation-associated genes. nih.gov

In the context of differentiation, the role of PKC is complex and isoform-specific. researchgate.netnih.gov Research on human mesenchymal stem cells (hMSCs) has shown that while general PKC inhibition can block osteogenic (bone cell) differentiation, the specific inhibition of conventional PKC isoforms using the inhibitor Gö6976 actually induces markers of osteogenesis. bohrium.com This suggests that different PKC isoforms play opposing roles; for example, PKCδ appears to support osteogenesis, while conventional PKCs may inhibit it. bohrium.comresearchgate.net These findings highlight the utility of selective inhibitors like this compound in directing stem cell fate for potential applications in regenerative medicine. researchgate.net While the compound is used to study differentiation, its specific role in the complex process of stem cell homing—the migration of stem cells to sites of injury—is an area requiring further investigation. nih.govcaymanchem.com

Contributions to Understanding Protein Phosphorylation Cascades and Cellular Regulation

Protein phosphorylation, the addition of a phosphate (B84403) group to a protein, is a fundamental mechanism for regulating cellular activity. This process is carried out by protein kinases, and cascades of these phosphorylation events transmit signals from the cell surface to the nucleus, dictating the cell's response. nih.gov this compound is a key tool for studying these cascades due to its targeted inhibition of Protein Kinase C (PKC).

PKC isoforms are serine/threonine kinases that integrate into major signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are central to cell survival, differentiation, and metabolism. nih.govnih.gov By using bisindolylmaleimide inhibitors, researchers can block PKC activity and observe the downstream consequences, thereby mapping the kinase's position and function within these complex networks. For example, studies have used bisindolylmaleimides to confirm that they prevent PKC-mediated phosphorylation of specific cellular proteins, such as an 80,000 Dalton protein in Swiss 3T3 cells, without affecting PKC-independent phosphorylation events.

Furthermore, these inhibitors have been used to show that PKC and other kinases like p90 ribosomal S6 kinase (p90RSK) can be targeted by the same compound, albeit with different potencies. researchgate.net This has led to a more nuanced understanding of inhibitor selectivity and the potential for off-target effects, which is critical for the correct interpretation of experimental results. researchgate.net Proteomics approaches using immobilized bisindolylmaleimides have successfully identified both known and previously unknown cellular targets, providing a broader view of the compound's effects on cellular regulation and confirming targets like cyclin-dependent kinase 2 (CDK2) in addition to PKC.

Utilization in In Vitro Enzyme Activity Assays and Biochemical Screening Platforms

This compound and its analogs are widely used as reference compounds in in vitro enzyme activity assays and high-throughput biochemical screening platforms. nih.gov Their well-characterized, potent, and selective inhibition of PKC isoforms makes them ideal for validating assay performance and for screening new chemical entities for kinase-inhibiting properties. nih.gov

These compounds act as competitive inhibitors with respect to ATP, the phosphate donor in the kinase reaction. nih.gov In vitro kinase assays typically measure the transfer of a radiolabeled phosphate from ATP to a substrate peptide. The inclusion of a bisindolylmaleimide inhibitor allows for the determination of its half-maximal inhibitory concentration (IC₅₀), a key measure of potency. nih.gov

Bisindolylmaleimide XI exhibits distinct selectivity for different PKC isoforms. For example, it is approximately 10-fold more selective for PKCα (IC₅₀ = 9 nM) and 4-fold more selective for PKCβI (IC₅₀ = 28 nM) compared to the calcium-independent PKCε (IC₅₀ = 108 nM). nih.govnih.gov This selectivity profile is valuable for distinguishing the roles of different isoforms in cellular processes. Moreover, bisindolylmaleimides have been tested against a panel of other kinases, revealing inhibitory activity against enzymes like CDK2 and p90RSK, which is crucial information for interpreting cellular data. researchgate.netnih.gov This broad characterization underpins their use as standard inhibitors in kinase-focused drug discovery and basic research.

Inhibitory Activity of Bisindolylmaleimide Analogs Against Various Kinases

Click to view interactive data table
Compound Target Kinase IC₅₀ (nM) Notes
Bisindolylmaleimide XI PKCα 9 ~10-fold selectivity over PKCε. nih.govnih.gov
Bisindolylmaleimide XI PKCβI 28 ~4-fold selectivity over PKCε. nih.govnih.gov
Bisindolylmaleimide XI PKCε 108 Calcium-independent isoform. nih.govnih.gov
Bisindolylmaleimide I (GF 109203X) PKC (general) 10-20 Potent inhibitor of α, βI, βII, γ isoforms. nih.gov
Bisindolylmaleimide I (GF 109203X) RSK1 610 Data from in vitro assay with 50 µM ATP.
Bisindolylmaleimide I (GF 109203X) RSK2 310 Data from in vitro assay with 50 µM ATP.
Bisindolylmaleimide I (GF 109203X) RSK3 120 Data from in vitro assay with 50 µM ATP.
Bisindolylmaleimide X PKC (general) 15 Potent inhibitor. nih.gov
Bisindolylmaleimide X CDK2 200 Also a potent antagonist of CDK2. nih.gov

Advanced Research Applications Leveraging Deuteration Bisindolylmaleimide Xi Hydrochloride D6

Quantitative Proteomics and Metabolomics Studies Using Stable Isotope Labels

Quantitative proteomics and metabolomics aim to measure the absolute or relative abundance of proteins and metabolites within a biological sample. The use of stable isotope-labeled compounds, such as Bisindolylmaleimide XI Hydrochloride-d6, is a cornerstone of modern quantitative mass spectrometry. nih.govyoutube.com These labeled molecules serve as internal standards, co-analyzed with their non-labeled counterparts, to correct for variations in sample preparation and instrument response, thereby ensuring high accuracy and reproducibility. texilajournal.comresearchgate.net

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics. wikipedia.orgnih.govnih.gov In a typical SILAC experiment, cells are cultured in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids. sigmaaldrich.comresearchgate.net This results in two distinct cell populations whose proteomes have different masses. While SILAC traditionally relies on labeled amino acids, the principle of using stable isotopes can be extended to small molecule probes.

In the context of studying the cellular targets of Bisindolylmaleimide XI, the d6-labeled version can be used as an internal standard in "spike-in" SILAC or other quantitative proteomics workflows. For instance, after treating cells with the non-deuterated ("light") Bisindolylmaleimide XI, a known quantity of the deuterated ("heavy") compound can be added to the cell lysate. This heavy standard helps to accurately quantify changes in the abundance of proteins that interact with the drug. A proteomics study on bisindolylmaleimide compounds has shown their utility in identifying cellular binding partners through affinity chromatography. nih.gov

Table 1: Illustrative Mass Shift in a Target Peptide Due to SILAC Labeling

Peptide SequenceIsotope LabelMonoisotopic Mass (Da)
Tryptic Peptide from Target ProteinLight (Control)1500.78
Tryptic Peptide from Target ProteinHeavy (¹³C₆-Lysine)1506.78
Bisindolylmaleimide XI (Analyte)Light (d0)488.23
Bisindolylmaleimide XI (Standard)Heavy (d6)494.27

This table illustrates the expected mass difference between light and heavy labeled peptides and the mass difference between the non-deuterated and deuterated Bisindolylmaleimide XI.

Mass spectrometry (MS) is a highly sensitive technique for quantifying the binding of a drug to its protein target. nih.gov By using this compound as an internal standard, researchers can precisely measure the amount of the non-deuterated drug that is bound to a target protein, such as Protein Kinase C (PKC). abcam.commedchemexpress.com In a typical experiment, a biological sample containing the drug-protein complex is analyzed alongside a known concentration of the deuterated standard. The ratio of the signal intensities of the light (d0) and heavy (d6) forms of the compound allows for accurate determination of the concentration of the drug in the sample.

This approach is particularly valuable for determining the IC₅₀ values of inhibitors and for studying the kinetics of drug-target interactions. The known inhibitory activity of Bisindolylmaleimide XI against various PKC isoforms makes its deuterated analog a valuable tool for such studies. medchemexpress.comcaymanchem.com

Table 2: Hypothetical Quantification of Bisindolylmaleimide XI in a Target Engagement Assay

SamplePeak Area (d0-Compound)Peak Area (d6-Standard)Ratio (d0/d6)Calculated Concentration (nM)
Control1,250,0002,500,0000.5050
Treated Sample 1875,0002,500,0000.3535
Treated Sample 2450,0002,500,0000.1818

This table provides a hypothetical example of how the ratio of peak areas of the deuterated and non-deuterated compound is used to calculate the concentration of the drug in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Research

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules at an atomic level. nih.gov The use of deuterated compounds can significantly enhance the quality and interpretability of NMR spectra in studies of protein-ligand interactions. rsc.orgcopernicus.org

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) experiments, focus on the signals from the small molecule ligand to detect binding to a much larger protein target. nih.govnih.gov In these experiments, the protein is saturated with radiofrequency pulses, and this saturation is transferred to any bound ligands.

Using a deuterated ligand like this compound can simplify the ¹H NMR spectrum of the ligand, reducing the number of proton signals and minimizing overlap. This can make it easier to identify the specific protons on the ligand that are in close contact with the protein, providing valuable information about the binding epitope. The disappearance or significant broadening of specific proton signals upon deuteration confirms their assignment and can aid in the analysis of complex binding modes. acs.org

In protein-observed NMR experiments, the focus is on the signals from the protein to monitor changes that occur upon ligand binding. nih.gov Two-dimensional heteronuclear single quantum coherence (HSQC) spectroscopy is commonly used to observe the chemical shifts of the protein's backbone amides.

When a deuterated ligand binds to a protein, it can induce conformational changes that are reflected in the protein's NMR spectrum. Because the deuterated ligand itself has very few proton signals, it does not contribute to the background noise in the ¹H NMR spectrum of the protein-ligand complex. This "spectral editing" simplifies the analysis and allows for a clearer view of the protein's response to binding. This is particularly advantageous when studying large protein targets where spectral overlap is a significant challenge. copernicus.orgyoutube.com

Mechanistic Investigations of Compound Disposition and Metabolism In Vitro

The substitution of hydrogen with deuterium (B1214612) can have a significant impact on the metabolic fate of a drug. nih.govjuniperpublishers.comresearchgate.net This phenomenon, known as the kinetic isotope effect, arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break. nih.gov

By comparing the in vitro metabolism of Bisindolylmaleimide XI with its d6-deuterated counterpart in liver microsomes or other metabolic systems, researchers can identify the primary sites of metabolic attack on the molecule. nih.gov If deuteration at a specific position significantly slows down the rate of metabolism, it indicates that this position is a metabolic "soft spot." This information is invaluable for medicinal chemists in designing more stable and effective drug candidates. nih.govjuniperpublishers.com

Table 3: Hypothetical In Vitro Metabolic Stability of Bisindolylmaleimide XI and its d6-Analog

CompoundIncubation Time (min)Parent Compound Remaining (%)Half-life (min)
Bisindolylmaleimide XI (d0)010025
1565
3042
6018
Bisindolylmaleimide XI-d6010075
1588
3077
6058

This table illustrates a hypothetical outcome where the deuterated compound exhibits a longer metabolic half-life, indicating that the site of deuteration is a key position for metabolic breakdown.

Unraveling Complex Biological Pathways and Systems with Isotopic Tracers

The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, in bioactive molecules provides a powerful, non-radioactive method for tracing their journey through complex biological systems. This technique, known as stable isotope labeling, is instrumental in elucidating metabolic pathways, quantifying molecular interactions, and understanding the pharmacokinetics of a compound. The deuterated compound, this compound, serves as a valuable tool in this regard, leveraging the established biological activity of its parent compound to probe the intricate signaling networks it modulates.

The primary utility of this compound as an isotopic tracer stems from the well-documented role of Bisindolylmaleimide XI as a potent and selective inhibitor of Protein Kinase C (PKC) isoforms. strategian.commdpi.com PKC is a family of enzymes crucial to numerous signal transduction cascades that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses. mdpi.com By introducing the deuterated version of this inhibitor into a biological system, researchers can meticulously track its distribution, metabolism, and interaction with its targets without altering its fundamental biochemical properties. thermofisher.comnih.gov

The key to this application lies in the distinct mass of deuterium compared to hydrogen. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can easily differentiate between the deuterated compound and its naturally occurring, non-labeled counterparts. nih.govnih.gov This allows for precise quantification and localization of the compound and its metabolites within cells and tissues.

Detailed Research Findings:

The application of stable isotope-labeled compounds, particularly deuterated ones, has become a cornerstone of modern drug metabolism and pharmacokinetic (ADME) studies. nih.govnih.gov The use of a deuterated standard like this compound is considered the gold standard in quantitative bioanalysis using mass spectrometry. mdpi.com This is because it co-elutes with the non-labeled analyte and has nearly identical physicochemical properties, allowing it to serve as an ideal internal standard to correct for variability during sample extraction, chromatographic separation, and ionization. mdpi.comnih.gov This significantly enhances the accuracy and precision of quantifying the parent compound and its metabolites in complex biological matrices like blood plasma or cell lysates. nih.govelsevierpure.com

By employing this compound, researchers can design experiments to:

Trace Metabolic Fate: Track the biotransformation of the compound within an organism. The distinct mass signature of the deuterated molecule and its resulting metabolites allows for their unambiguous identification against a complex background of endogenous molecules. nih.gov This helps in identifying the specific enzymes and pathways responsible for its breakdown.

Elucidate Target Engagement: Investigate the engagement of Bisindolylmaleimide XI with its primary target, PKC. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be utilized to reveal conformational changes in the PKC protein upon binding of the deuterated inhibitor. nih.gov This provides insights into the mechanism of inhibition and the dynamics of the protein-ligand interaction.

Map Downstream Signaling Events: Follow the downstream consequences of PKC inhibition. By precisely quantifying the inhibitor's presence and correlating it with changes in the phosphorylation state of downstream proteins, researchers can map the specific signaling cascades affected. Stable isotope tracing can clarify the flux through various metabolic and signaling pathways, revealing how inhibition by Bisindolylmaleimide XI re-routes cellular processes. elsevierpure.com

The data generated from such studies are crucial for understanding the complete biological impact of the inhibitor, moving beyond simple in vitro potency to a dynamic in vivo context.

Interactive Data Tables

Table 1: Properties of this compound

Property Value
Compound Name This compound
Parent Compound Bisindolylmaleimide XI Hydrochloride
Isotopic Label Deuterium (²H or D)
Primary Target Protein Kinase C (PKC)

| Key Research Application | Isotopic Tracer / Internal Standard |

Table 2: Research Applications of Isotopic Labeling with Deuterated Compounds

Application Area Technique(s) Research Goal
Pharmacokinetics (ADME) LC-MS/MS Quantify absorption, distribution, metabolism, and excretion of the compound. nih.govnih.gov
Metabolic Pathway Analysis GC-MS, LC-MS, NMR Trace the biotransformation of the compound and identify its metabolites.
Target Engagement Studies HDX-MS Characterize protein-ligand interactions and conformational changes. nih.gov

| Quantitative Bioanalysis | LC-MS/MS | Serve as an internal standard for accurate quantification of the non-labeled drug. mdpi.comnih.gov |

Methodological Considerations and Research Paradigms

Design of Experiment Approaches for In Vitro and Cell-Based Studies

Design of Experiments (DoE) is a powerful statistical methodology for planning and conducting experiments in a systematic and efficient manner. mabion.eu In the context of in vitro and cell-based assays involving compounds like Bisindolylmaleimide XI Hydrochloride-d6, DoE offers significant advantages over traditional one-factor-at-a-time (OFAT) approaches. bebpa.org By simultaneously evaluating multiple factors, DoE maximizes the information gained while minimizing the number of required experiments, saving time and resources. mabion.eubebpa.org

In the early stages of bioassay development for a kinase inhibitor, numerous parameters can influence the outcome, including buffer characteristics, incubation times, cell density, and substrate concentrations. bebpa.org DoE allows researchers to efficiently screen these variables to identify which are critical and to what extent they interact with one another. bebpa.orgpeakproteins.com For example, when assessing the inhibitory activity of a bisindolylmaleimide, a DoE approach could be used to optimize the assay for maximum sensitivity and reproducibility. This is particularly valuable when comparing the potency of different analogues within the bisindolylmaleimide series against a panel of kinases. nih.govnih.gov

Table 1: Example of a Design of Experiments (DoE) Framework for a Bisindolylmaleimide Kinase Assay This interactive table illustrates potential factors and their levels in a hypothetical DoE study designed to optimize an in vitro kinase assay for a compound like Bisindolylmaleimide XI.

Factor Description Level 1 (Low) Level 2 (High) Rationale for Inclusion
ATP Concentration Concentration of the kinase co-factor, adenosine (B11128) triphosphate. 10 µM 100 µM Inhibitor potency can be highly dependent on ATP concentration, as many kinase inhibitors are ATP-competitive. caymanchem.com
Enzyme Concentration Amount of purified kinase used in the reaction. 5 ng/well 20 ng/well Affects signal-to-noise ratio and reaction kinetics.
Incubation Time Duration of the kinase reaction before measurement. 15 min 60 min Determines the extent of substrate phosphorylation and can impact measured IC50 values.
Inhibitor Concentration Concentration range of the bisindolylmaleimide compound. 1 nM - 100 nM 100 nM - 10 µM To capture the full dose-response curve and accurately determine the IC50.

| Buffer pH | The pH of the reaction buffer. | 6.8 | 7.5 | Kinase activity is often sensitive to pH. |

Strategies for Validating Target Engagement in Cellular Models

A critical step in the development and characterization of a kinase inhibitor is confirming that it reaches and interacts with its intended molecular target within a living cell. catapult.org.ukdigitellinc.com This process, known as target engagement validation, is essential for linking the biochemical activity of a compound to its cellular effects. acs.org Several robust strategies have been developed to measure the binding of small molecules like Bisindolylmaleimide XI to their targets in complex cellular environments. digitellinc.comdiscoverx.com

These methods provide crucial data on cell permeability and intracellular target binding, which can differ significantly from results obtained in simplified biochemical assays. youtube.com Key strategies include:

Cellular Thermal Shift Assay (CETSA®) : This label-free approach relies on the principle that when a ligand binds to its target protein, it confers thermal stability. catapult.org.ukresearchgate.net Cells are treated with the compound, heated to denature proteins, and the amount of remaining soluble target protein is quantified, often by Western blot. catapult.org.uk An increase in the melting temperature of the target protein in the presence of the compound indicates direct engagement.

Energy Transfer-Based Assays (BRET/FRET) : Techniques like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) can be adapted to measure target engagement. catapult.org.ukacs.org These methods typically require engineering the target protein with a donor or acceptor fluorophore and using a labeled tracer molecule, making them complex but powerful for direct binding measurements. catapult.org.uk

Enzyme Fragment Complementation (EFC) Assays : Platforms such as InCELL Pulse and InCELL Hunter utilize EFC technology. discoverx.com The target protein is fused to a small enzyme fragment. In the InCELL Pulse method, compound binding stabilizes the protein against a heat challenge, allowing the fragment to complement a larger enzyme acceptor piece, generating a quantifiable chemiluminescent signal. youtube.comyoutube.com These assays are high-throughput amenable and directly measure compound-target interaction in the native cellular environment. discoverx.com

Table 2: Comparison of Cellular Target Engagement Validation Strategies This interactive table summarizes and compares common methods used to validate that a compound like Bisindolylmaleimide XI is binding to its target (e.g., PKCα) in intact cells.

Method Principle Advantages Limitations Typical Output
CETSA® Ligand binding increases protein thermal stability. catapult.org.uk Label-free; uses endogenous or tagged protein. catapult.org.uk Lower throughput; may not work for all targets. Thermal shift curve; Cellular EC50.
InCELL Pulse™ Ligand binding stabilizes a protein-enzyme fragment fusion, enabling complementation after a heat shock. discoverx.comyoutube.com High-throughput; quantitative; no custom tracers needed. discoverx.com Requires genetic modification of the target protein. Dose-response curve; Cellular EC50. discoverx.com
BRET/FRET Measures proximity between a labeled target and a labeled ligand or tracer. catapult.org.uk Real-time binding kinetics possible. Requires both a modified target and a specific tracer ligand. catapult.org.uk BRET/FRET ratio; Affinity (Kd).

| Affinity-Based Proteomics | Immobilized compound is used to "pull down" binding partners from cell lysates. digitellinc.comnih.gov | Can identify both on-target and off-target interactions. digitellinc.com | Ex vivo (in lysate); potential for non-specific binding. | List of binding proteins identified by mass spectrometry. |

Development of Next-Generation Bisindolylmaleimide Probes for Mechanistic Research

While initial bisindolylmaleimide compounds were instrumental in identifying the role of PKC in various signaling pathways, mechanistic research often requires more advanced chemical tools. nih.gov The development of "next-generation" probes is focused on creating molecules with improved properties for specific experimental applications. This compound is a prime example of such a probe.

Key areas of development include:

Probes for Affinity-Based Proteomics : To identify the full spectrum of cellular targets for a class of inhibitors, researchers have functionalized bisindolylmaleimides by attaching them to a solid support, such as chromatography beads. nih.gov These immobilized ligands are used to perform affinity purification from cell lysates, allowing for the capture and subsequent identification of binding proteins via mass spectrometry. nih.gov This approach has successfully confirmed known targets like PKC and identified novel binding partners, providing a deeper understanding of the compound's cellular effects. nih.gov

Conformationally Constrained Analogues : To improve selectivity and potency, researchers have explored the synthesis of structurally rigid versions of bisindolylmaleimides, such as bisindolylmaleimide cyclophanes. rsc.org By locking the molecule into a specific three-dimensional shape, these analogues can be designed to fit more precisely into the binding pocket of a specific kinase isoform, potentially reducing off-target effects. rsc.org

Isotopically Labeled Probes : The "d6" in this compound signifies that six hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium (B1214612). This modification does not typically alter the fundamental biological activity of the compound but provides an invaluable analytical tool. Deuterated standards are widely used in mass spectrometry-based quantitative assays (e.g., LC-MS/MS) for pharmacokinetic studies. The heavier mass allows the probe to be distinguished from its non-deuterated counterpart, serving as a perfect internal standard to accurately measure the concentration of the therapeutic compound in biological samples. Furthermore, deuteration can sometimes alter the rate of metabolic breakdown, making such probes useful for studying drug metabolism pathways.

Integration with High-Throughput Screening and Chemical Genetics Platforms

The utility of bisindolylmaleimides is greatly expanded when they are integrated into large-scale discovery platforms like High-Throughput Screening (HTS) and chemical genetics.

High-Throughput Screening (HTS) involves the rapid, automated testing of large collections of chemical compounds, often numbering in the thousands, to identify those with a specific biological activity. nih.gov Kinase inhibitor libraries used in HTS frequently contain well-characterized compounds, including various bisindolylmaleimides. medchemexpress.commedchemexpress.com These screens can be used to:

Identify new biological roles for existing compounds by testing them against a wide array of cellular or biochemical assays.

Discover novel chemical scaffolds with desired activity by screening diverse compound libraries against a target of interest, such as a specific PKC isoform. nih.gov

Chemical genetics is an approach that uses small molecules as tools to perturb protein function in a rapid and often reversible manner, complementing traditional genetic methods like gene knockout. acs.org A potent and selective inhibitor like Bisindolylmaleimide XI, which shows high selectivity for PKCα, can be used as a chemical genetics probe. abcam.comcaymanchem.com By treating cells with the compound, researchers can acutely inhibit PKCα and observe the downstream cellular consequences, thereby dissecting the specific role of this kinase in complex signaling pathways such as T-cell activation or cardiac contractility. caymanchem.com

The integration of these platforms creates a powerful discovery cycle. HTS can identify an initial "hit," and subsequent chemical optimization may lead to a potent probe like Bisindolylmaleimide XI. This probe can then be used in chemical genetics studies to validate the target and elucidate its function in health and disease. medchemexpress.com

Table 3: Integration of HTS and Chemical Genetics with Bisindolylmaleimide Research This interactive table outlines how large-scale platforms are utilized in the research and application of compounds like Bisindolylmaleimide XI.

Platform Objective Role of Bisindolylmaleimides Example Application
High-Throughput Screening (HTS) Identify active compounds from large libraries. nih.gov Included as reference inhibitors or as part of a screening deck. medchemexpress.commedchemexpress.com Screening a library containing bisindolylmaleimides against a newly identified kinase to see if they are inhibitors.
Chemical Genetics Elucidate protein function using small molecule inhibitors. acs.org Used as selective probes to acutely inhibit a target kinase (e.g., PKCα). abcam.com Using Bisindolylmaleimide XI to block PKCα and study the impact on T-cell proliferation. caymanchem.com
Fragment-Based Screening Build potent leads from low-molecular-weight fragments. The bisindolylmaleimide core can serve as a starting point or validated scaffold. Identifying fragments that bind to a kinase and then elaborating them based on the bisindolylmaleimide structure.

| Phenotypic Screening | Identify compounds that produce a desired cellular phenotype without a priori knowledge of the target. | A hit from a phenotypic screen could be identified as a bisindolylmaleimide, leading to target identification efforts. | A screen for compounds that prevent cardiac hypertrophy might identify Bisindolylmaleimide XI, leading to the hypothesis that PKCα is involved. caymanchem.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Bisindolylmaleimide XI Hydrochloride-d6, and how can isotopic purity be validated?

  • Methodological Answer : Prioritize microwave-assisted synthesis (e.g., as in cobaltocenium derivatives ) to enhance reaction efficiency. Validate isotopic purity using high-resolution mass spectrometry (HRMS) combined with nuclear magnetic resonance (NMR) spectroscopy. For deuterated compounds, ensure deuterium incorporation is ≥98% by comparing 1H^1H-NMR signals to non-deuterated analogs. Cross-reference with isotopic ratio mass spectrometry (IRMS) for precision .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Use factorial design experiments (e.g., 2k^k designs) to test variables like temperature (-20°C to 25°C), humidity (0-80% RH), and light exposure . Monitor degradation via HPLC-UV/Vis at regular intervals (e.g., 0, 7, 30 days). Include a non-deuterated control to isolate isotopic effects. Statistically analyze degradation kinetics using Arrhenius models .

Q. What analytical techniques are critical for characterizing this compound in biological matrices?

  • Methodological Answer : Employ LC-MS/MS with deuterated internal standards to mitigate matrix effects. Optimize extraction protocols (e.g., solid-phase extraction using C18 columns) to enhance recovery rates. Validate method specificity by spiking biological samples (plasma, tissue homogenates) with known concentrations and assessing interference from endogenous compounds .

Advanced Research Questions

Q. How can conflicting data on the kinase inhibition potency of this compound be resolved?

  • Methodological Answer : Conduct comparative assays (e.g., ATP-competitive vs. allosteric inhibition) under standardized conditions (pH 7.4, 25°C). Use isothermal titration calorimetry (ITC) to measure binding affinities and differentiate isotopic effects. Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to assess biological variability. Apply Bayesian statistical models to quantify uncertainty in IC50_{50} values .

Q. What theoretical frameworks guide the mechanistic study of this compound in signal transduction pathways?

  • Methodological Answer : Anchor research in kinase signaling theory (e.g., allosteric regulation models) and isotopic perturbation theory. Use computational docking (e.g., AutoDock Vina) to predict deuterium’s impact on binding conformations. Validate predictions with cryo-EM or X-ray crystallography of kinase-ligand complexes .

Q. How can cross-disciplinary approaches enhance the application of this compound in neurodegenerative disease models?

  • Methodological Answer : Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling with in vivo imaging (e.g., PET scans using deuterated tracers). Collaborate with computational chemists to simulate blood-brain barrier permeability. Validate hypotheses using transgenic animal models (e.g., tauopathy mice) and assess neuroprotection via immunohistochemistry .

Methodological Considerations for Data Interpretation

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., temperature, pH). Use multivariate analysis (e.g., principal component analysis, PCA) to identify critical process parameters (CPPs). Establish acceptance criteria for raw materials (e.g., deuterated solvents ≥99.9% purity) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., cytochrome P450-mediated deuteration effects). Validate in vitro-in vivo correlation (IVIVC) using compartmental models. Include proteomic profiling to identify off-target interactions in vivo .

Ethical and Reproducibility Guidelines

Q. What protocols ensure reproducibility in studies using this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo). Document synthesis and characterization steps using electronic lab notebooks (ELNs) with version control. Publish detailed supplemental materials, including NMR spectra and chromatograms .

Q. How can researchers ethically justify animal studies involving deuterated compounds? **

  • Methodological Answer : Align experimental design with the 3Rs framework (Replacement, Reduction, Refinement). Use power analysis to minimize sample sizes. Justify deuterium’s role in reducing metabolic toxicity, thereby enhancing animal welfare. Obtain approval from institutional animal care committees (IACUC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.